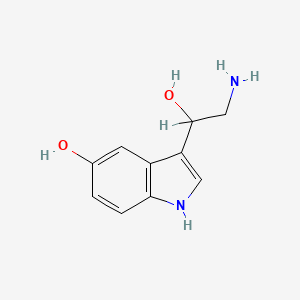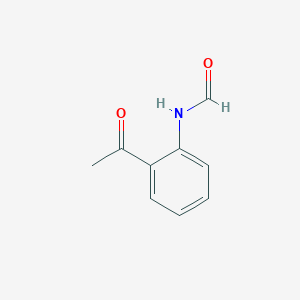
n-(2-Acetylphenyl)formamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(2-Acetylphenyl)formamide derivatives has been achieved through various methods. One approach involves the catalytic oxidative synthesis of α-ketoamides from acetophenones and formamides under metal-free conditions, utilizing oxidative coupling reactions in the presence of t-BuOOH/I(2)/PhCO(2)H to generate desired products in good yields (Zhao et al., 2013). Another method employs electrochemical decarboxylative N-formylation of amines with glyoxylic acid, offering an efficient approach to formamides with a broad range of functional group tolerance under ambient conditions (Lin & Huang, 2018).
Aplicaciones Científicas De Investigación
Computational Analysis of Stable Conformations
Research by Walther (1987) focused on the computation of stable conformations of formamide derivatives, including N-methyl-N-acetyl-aminoacidamides of phenylalanine. This study utilized the EPEN/2-model for investigating peptides and found that the calculated stable conformations are in qualitative agreement with experimental results in unpolar solvents (Walther, 1987).
Metabolic Disposition in Rats
Mutlib et al. (1990) explored the metabolic disposition of N-(1-methyl-3,3-diphenylpropyl) formamide in rats. They identified water-soluble metabolites in urine and bile, and proposed a mechanism for the base-catalyzed elimination of isocyanate from thiol conjugates (Mutlib et al., 1990).
Palladium-Catalyzed Aminocarbonylation
Sawant et al. (2011) described a palladium-catalyzed aminocarbonylation of various N-substituted formamides with aryl iodides and bromides. This methodology is applicable for a range of formamides and aryl halides, eliminating the need for toxic carbon monoxide gas (Sawant et al., 2011).
Chemistry of Formamide Acetals
Abdulla and Brinkmeyer (1979) discussed the reactions of formamide acetals, including alkylation and formylation. They highlighted the utility of formamide acetals in various synthetic processes, such as the conversion of α-hydroxycarboxylic acids to alkenes (Abdulla & Brinkmeyer, 1979).
Radical Scavenging Activity
Xifeng et al. (2006) isolated a new metabolite, N-[2-(4-hydroxyphenyl) acetyl]formamide, from a marine-derived fungus. They found significant radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl, highlighting its potential biomedical applications (Xifeng et al., 2006).
Hydrogen-Bonding Ability Studies
Malathi et al. (2004) studied the hydrogen-bonding ability of N,N-dimethyl formamide with various phenols. Their findings contribute to understanding the interactions and properties of formamide derivatives in different chemical environments (Malathi et al., 2004).
Synthesis Using CO2 and H2
Liu et al. (2017) demonstrated the synthesis of formamides using CO2 as a carbon source and H2 as a reducing agent. They developed a selective and efficient N-formylation of amines containing unsaturated groups, emphasizing the environmental friendliness of this method (Liu et al., 2017).
Safety and Hazards
Safety measures for handling “n-(2-Acetylphenyl)formamide” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propiedades
IUPAC Name |
N-(2-acetylphenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-4-2-3-5-9(8)10-6-11/h2-6H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEJUYSDAMMJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905017 | |
| Record name | (2-Acetylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Acetylphenyl)formamide | |
CAS RN |
5257-06-7 | |
| Record name | Formylaminoacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Acetylphenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ACETYLFORMANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP6N4L1Z3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the identification of N-(2-Acetylphenyl)formamide in European bird cherry flowers?
A1: The research paper highlights that N-(2-Acetylphenyl)formamide has not been previously reported in nature []. Its presence in European bird cherry flowers marks the first known instance of this compound being identified as a natural product. This discovery opens up new avenues for research into the potential roles and significance of N-(2-Acetylphenyl)formamide in biological systems and its potential applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



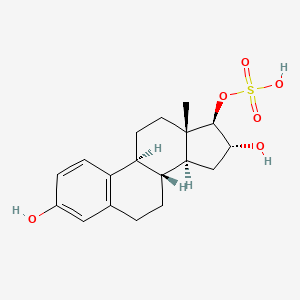

![14-Amino-7-methoxy-3-methyl-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1220839.png)

![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-methoxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1220842.png)
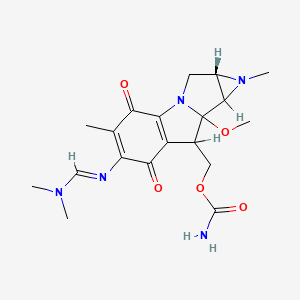
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N,N-di(propan-2-yl)-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1220844.png)



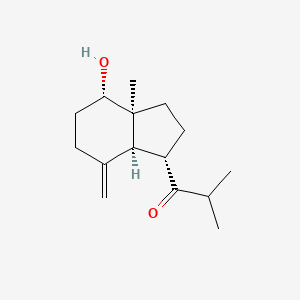
![3-[[1-(1,3-benzodioxol-5-ylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1220855.png)

